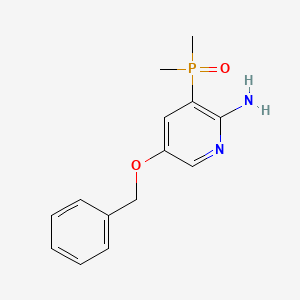
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is an organic compound with the molecular formula C14H17N2O2P It is a derivative of pyridine, featuring both an amino group and a benzyloxy group attached to the pyridine ring, along with a dimethylphosphine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridine derivative.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.
Phosphine Oxide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino and benzyloxy groups can interact with various enzymes and receptors, modulating their activity. The phosphine oxide moiety can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-benzyloxypyridine: Similar in structure but lacks the dimethylphosphine oxide group.
3-(Benzyloxy)pyridin-2-amine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C14H17N2O2P |
|---|---|
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
3-dimethylphosphoryl-5-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H17N2O2P/c1-19(2,17)13-8-12(9-16-14(13)15)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,15,16) |
Clave InChI |
DRCKTHSWSYJSRA-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=C(N=CC(=C1)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
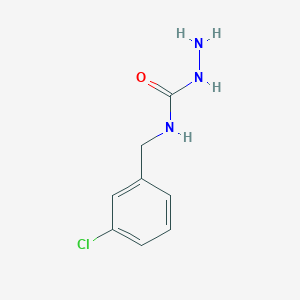
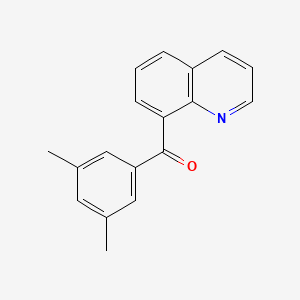
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
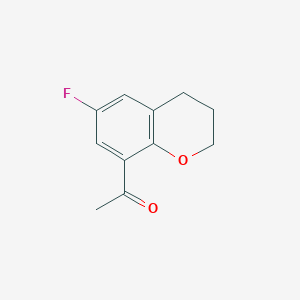
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
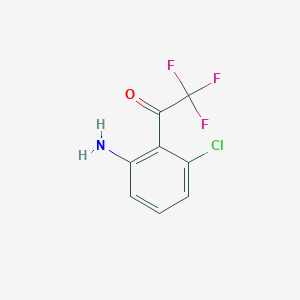
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
